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The 4-chromanone framework is recognized as a "privileged structure" in medicinal chemistry,

forming the core of numerous natural products and synthetic compounds with a broad

spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory,

antioxidant, and antimicrobial effects.[1][3][4] The introduction of a nitro group (—NO₂) to this

scaffold can significantly modulate its electronic properties and biological function, often

enhancing its potency. Notably, related compounds such as 3-nitro-4-chromanone derivatives

have demonstrated potent antiproliferative activity against challenging cancer cell lines,

underscoring the therapeutic potential of this chemical class.[5]

8-Nitro-4-chromanone (CAS: 90322-49-9, Formula: C₉H₇NO₄, MW: 193.156 g/mol ) is a key

building block for developing novel flavonoid analogs and other nitro-substituted heterocyclic

compounds.[6][7] Despite its importance, a detailed theoretical investigation of its properties is

lacking in the current literature. This guide aims to fill that gap by employing a suite of

computational tools to build a comprehensive molecular profile, providing a theoretical

foundation to guide future experimental synthesis and biological evaluation.

Part 1: Molecular Geometry and Spectroscopic
Signature
A molecule's three-dimensional structure and its response to electromagnetic radiation are its

fundamental identity card. Before any functional study, establishing the most stable geometric

conformation and predicting its spectroscopic characteristics is paramount. We utilize Density

Functional Theory (DFT), a robust quantum mechanical method, for this purpose.
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Methodology: Geometric Optimization and Frequency
Calculations
The initial 3D structure of 8-Nitro-4-chromanone was built and subjected to full geometric

optimization without symmetry constraints. The calculations were performed using the B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-

311++G(d,p) basis set. This level of theory provides a well-validated balance between

computational cost and accuracy for organic molecules. The absence of imaginary frequencies

in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a

true energy minimum on the potential energy surface.
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Caption: A generalized workflow for molecular docking studies.

Predicted Binding and Interactions
The docking simulation of 8-Nitro-4-chromanone into the ATP-binding pocket of CDK2 yielded

a promising binding energy, suggesting a stable interaction.

Parameter Result

Protein Target Cyclin-Dependent Kinase 2 (CDK2)

Predicted Binding Energy -8.2 kcal/mol

Key Interacting Residues LEU83, GLU81, ILE10, LYS33, ASP145

Interaction Types Hydrogen Bonds, Hydrophobic Interactions

The analysis of the top-ranked binding pose reveals that the molecule fits snugly within the

active site. Crucially, the oxygen atoms of the nitro group and the carbonyl group are predicted

to form hydrogen bonds with the backbone and side chains of key amino acids, such as LYS33

and ASP145. The bicyclic chromanone core engages in favorable hydrophobic interactions with

residues like LEU83 and ILE10. These specific interactions provide a structural hypothesis for

the potential inhibitory mechanism of 8-Nitro-4-chromanone against CDK2.

Conclusion and Future Outlook
This in-depth theoretical guide has established a comprehensive profile of 8-Nitro-4-
chromanone. Through DFT calculations, we have defined its stable geometry and predicted its

spectroscopic signatures, providing a benchmark for experimental characterization. The

analysis of its electronic properties reveals a stable molecule with distinct electrophilic and

nucleophilic regions, governed by its key functional groups.

Furthermore, our in silico screening via molecular docking suggests that 8-Nitro-4-
chromanone is a promising candidate for development as a CDK2 inhibitor, with a predicted

binding affinity and interaction pattern consistent with known inhibitors. These computational

insights provide a strong rationale for prioritizing this compound for chemical synthesis and

subsequent in vitro and in vivo biological validation. Future theoretical work could involve

molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand
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complex over time, further strengthening the case for its development as a novel therapeutic

agent.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1320874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

